REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:15]=[C:14]([Si](CC)(CC)CC)[C:8]2[O:9][C:10]([F:13])([F:12])[O:11][C:7]=2[CH:6]=1)=[O:4].C(Cl)(Cl)(Cl)Cl.[I:28]Cl>C(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[CH:15]=[C:14]([I:28])[C:8]2[O:9][C:10]([F:13])([F:12])[O:11][C:7]=2[CH:6]=1)=[O:4]
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Name
|
2,2-difluoro-7-triethylsilanyl-benzo[1,3]dioxole-5-carboxylic acid methyl ester
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Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(OC(O2)(F)F)C(=C1)[Si](CC)(CC)CC
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77 °C
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Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 3 h at 77° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
stirred for 2 h at 77° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WASH
|
Details
|
washed three times
|
Type
|
CUSTOM
|
Details
|
The organic layer was then dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(OC(O2)(F)F)C(=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |